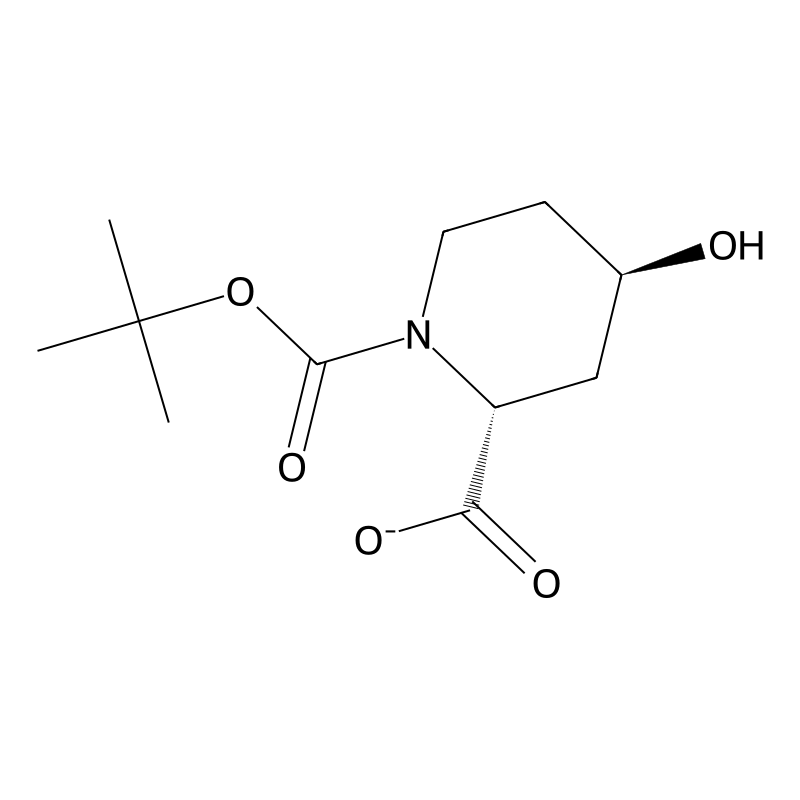

(2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate, also known as (2R,4R)-1-tert-Butoxycarbonyl-4-hydroxypiperidine-2-carboxylic acid, is a chiral compound characterized by its piperidine structure, which includes a nitrogen atom within a six-membered ring. The compound's molecular formula is CHNO, and it has a molecular weight of approximately 245.27 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine, enhancing the compound's stability during various

- Oxidation: The hydroxyl group can be oxidized to form either a ketone or an aldehyde using oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane.

- Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), allowing the free amine to engage in further substitution reactions.

Common reagents used include pyridinium chlorochromate for oxidation, lithium aluminum hydride for reduction, and trifluoroacetic acid for substitution .

The biological activity of (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate is primarily explored in pharmaceutical contexts. Its structure allows it to act as a precursor for various biologically active molecules. The compound's interactions with enzymes and receptors are of particular interest in drug development, especially concerning neurological and cardiovascular systems due to the significance of the piperidine ring in these areas .

The synthesis of (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate typically involves several key steps:

- Starting Material: The synthesis often begins with commercially available piperidine derivatives.

- Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

- Hydroxylation: Introduction of the hydroxyl group at the 4-position can be achieved through asymmetric hydroxylation or dihydroxylation reactions.

- Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often utilizing carbon dioxide under high pressure or specific carboxylating agents .

(2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate has various applications across different fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

- Pharmaceutical Research: Used in drug development targeting neurological and cardiovascular systems.

- Industrial

Studies on the interactions of (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate focus on its role as a precursor in drug development. Its mechanism of action involves metabolic processes that allow it to interact with specific molecular targets such as enzymes or receptors. The stability provided by the Boc group facilitates its transport to target sites before deprotection occurs .

Several compounds exhibit structural similarities to (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (2S,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid | 955016-25-8 | 0.79 |

| 1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid | 98303-20-9 | 0.97 |

| 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid | 661458-35-1 | 0.92 |

| (R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate | 167423-93-0 | 0.92 |

| (S)-1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid | 198646-60-5 | 0.92 |

The unique combination of the Boc-protected amine, hydroxyl group, and carboxylic acid within a chiral piperidine framework makes (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate particularly valuable in asymmetric synthesis and drug development . Its specific stereochemistry significantly influences its biological activity and interactions with molecular targets compared to similar compounds.

Enantioselective Synthetic Pathways for (2R,4R)-Piperidine Derivatives

The synthesis of (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate requires precise stereochemical control at both C-2 and C-4 positions. The ethyl ester form of this compound (CAS number 1363378-14-6) has a molecular weight of 273.33 and a molecular formula of C₁₃H₂₃NO₅. Several approaches have been developed that can be adapted for this target compound, often beginning with the synthesis of 4-hydroxypiperidine derivatives.

A fundamental approach involves starting with 4-piperidone and introducing stereochemically defined substituents. As detailed in patent CN104628625A, a general synthesis of N-Boc-4-hydroxypiperidine begins with 4-piperidone hydrochloride hydrate, which is treated with ammonia and extracted with toluene, followed by reduction with sodium borohydride to create 4-hydroxypiperidine. Subsequently, N-Boc protection is achieved using di-tert-butyl dicarbonate in the presence of potassium carbonate. This method, while efficient, does not inherently control stereochemistry, requiring modification for stereoselective synthesis.

For introducing the carboxylate functionality at C-2 with controlled stereochemistry, asymmetric lithiation-substitution chemistry has proven highly effective. This approach involves deprotonation of N-Boc-piperidine derivatives followed by reaction with electrophiles in the presence of chiral ligands. The process has been shown to provide "highly enantioselective syntheses of either enantiomer of 2-substituted piperidines using a wide range of electrophiles". The stereoselectivity is remarkably high, with >99:1 enantiomeric ratios achieved in optimized cases.

Another promising strategy involves asymmetric catalysis with rhodium complexes. Research published in ACS journals describes "a cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp²-hybridized boronic acids" using "a Rh-catalyzed asymmetric reductive Heck reaction". This methodology delivers "3-substituted tetrahydropyridines in high yield and excellent enantioselectivity with a wide functional group tolerance". Though focused on 3-substituted derivatives, these principles could be adapted for 2,4-disubstituted systems.

The molecular characteristics of the (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate ethyl ester and related compounds are summarized in the following table:

These stereoisomers differ in configuration at one or both stereocenters, highlighting the importance of stereoselective synthesis in accessing the desired isomer. The development of methods to control both stereocenters simultaneously remains an active area of research.

Dynamic Kinetic Resolution Strategies for Axial Chirality Stabilization

Dynamic kinetic resolution (DKR) represents a powerful approach in asymmetric synthesis, particularly valuable for controlling stereochemistry at positions where static kinetic resolution would be inefficient. For piperidine derivatives like (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate, DKR can be essential for controlling stereochemistry at the C-2 position.

A significant advancement in this area involves the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine. As reported in research published by the National Institutes of Health, "The catalytic dynamic resolution (CDR) of rac-2-lithio-N-Boc-piperidine using chiral ligand 8 or its diastereomer 9, in the presence of TMEDA has led to the highly enantioselective syntheses of either enantiomer of 2-substituted piperidines using a wide range of electrophiles". This approach allows access to either enantiomer at the C-2 position depending on the chosen chiral ligand.

The mechanism of this CDR involves several key steps:

- Formation of a racemic lithiated intermediate through deprotonation

- Complexation with a chiral ligand

- Thermodynamic equilibration favoring one diastereomeric complex

- Stereoselective reaction with an electrophile yielding the enantioenriched product

This methodology has been successfully applied to the synthesis of various biologically important compounds including "R- or S-pipecolic acid derivatives, (+)-β-conhydrine, (S)-(+)-pelletierine, (S)-(−)-ropivacaine, and formal synthesis of (−)-lasubine II and (+)-cermizine C". The high enantioselectivity and versatility of this approach make it particularly valuable for accessing stereochemically pure piperidine derivatives.

Another relevant study explores "Regulation of Axial Chirality through Dynamic Covalent Bond Chemistry". While focusing on biaryl systems rather than piperidines, it provides valuable insights into controlling stereochemistry through reversible covalent bonding. The researchers developed "a strategy of dynamic covalent chemistry within constrained biaryls...for the modulation of axial chirality". They demonstrated that "dynamic covalent reactions (DCRs) with alcohols, thiols, and secondary amines further enabled the reversal of chirality relay and thereby regulation of axial chirality".

The study revealed how structural modifications influence stereochemical outcomes: "The reversal of chirality induction between 2a and its adducts was explained as follows. To accommodate the incorporation of nucleophiles and thus increased sterics, the unfavorable electrostatic interaction between the incorporated nucleophile and benzamide would be compromised, leading to the stabilization of (R, M)/(S, P) over (R, P)/(S, M)". These principles of stereochemical control through reversible covalent bonding could potentially be adapted to piperidine systems, offering new approaches for controlling stereochemistry in these important heterocycles.

Rotational Barriers of N-Boc Groups in Piperidine Lithiation Intermediates

Understanding the rotational dynamics of N-Boc protecting groups is crucial for controlling stereochemistry in lithiation reactions of piperidine derivatives. A comprehensive study published in the Journal of the American Chemical Society provides significant insights into this phenomenon, focusing on "the lithiation–substitution of enantioenriched N-Boc-2-phenylpyrrolidine or -piperidine".

The researchers employed "synthetic experiments and in situ IR spectroscopic monitoring" to identify optimal lithiation conditions. They discovered that for N-Boc-2-phenylpyrrolidine and N-Boc-2-phenylpiperidine, the most effective conditions were "n-BuLi in THF at −50 °C for 5–30 min". However, their most striking finding was the dramatic difference in rotational dynamics between pyrrolidine and piperidine derivatives.

Using "density functional theory calculations and variable-temperature ¹H NMR spectroscopy," the researchers quantified the barriers to rotation of the Boc group. Their results revealed significant differences between five-membered pyrrolidine and six-membered piperidine rings:

| Compound | Temperature | Half-life (t₁/₂) for Boc Rotation |

|---|---|---|

| N-Boc-2-phenylpyrrolidine | -78°C | ~10 hours |

| N-Boc-2-phenylpyrrolidine | -50°C | ~3.5 minutes |

| N-Boc-2-phenylpiperidine | -78°C | ~4 seconds |

These findings have profound implications for lithiation chemistry: "Monitoring of the lithiation using in situ IR spectroscopy indicated that the rotation of the tert-butoxycarbonyl (Boc) group is slower in a 2-lithiated pyrrolidine than a 2-lithiated piperidine; low yields for the lithiation–substitution of N-Boc-2-phenylpyrrolidine at −78 °C can be ascribed to this slow rotation".

The substantially faster rotation in piperidine derivatives is attributed to the greater conformational flexibility of the six-membered ring compared to the more constrained five-membered pyrrolidine. This understanding is critical when designing synthetic routes to compounds like (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate, as it informs the selection of appropriate reaction conditions for achieving high stereoselectivity.

For the synthesis of (2R,4R)-1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylate, these findings suggest that lithiation reactions to introduce the 2-carboxylate functionality could potentially be conducted at lower temperatures (-78°C) for piperidine derivatives, potentially offering better stereoselectivity due to reduced side reactions while still maintaining adequate rotational dynamics of the Boc group.